N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide
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Overview
Description
N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is a compound that has not been directly studied in the provided papers. However, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential properties and reactivity of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide. These compounds often contain benzamide moieties with various substitutions that can influence their physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of related compounds typically involves the acylation of amines with acid chlorides or the reaction of carboxylic acids with amines or alcohols. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, other compounds such as N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide were synthesized and characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was determined, revealing two crystalline polymorphs with monoclinic systems . Such structural analyses are crucial for understanding the conformation and potential reactivity of the compound .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including oxidation and demethylation. The metabolism of N,N-dimethylbenzamides by liver microsomes results in the formation of N-methylbenzamides and formaldehyde, proceeding via the formation of an intermediate N-hydroxymethyl-N-methylbenzamide . These reactions are influenced by the substituents on the benzamide moiety and can provide insights into the metabolic pathways of similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Spectroscopic methods such as IR, Raman, and NMR are used to characterize these compounds . For example, the vibrational spectra of N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide were recorded and compared with theoretical calculations . Additionally, the synthesis and characterization of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provided insights into its structure-property relationship and antitumor activity . These studies can inform the expected properties of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide.
Scientific Research Applications
Environmental Studies
Occurrence, Fate, and Behavior in Aquatic Environments Parabens, chemically similar to N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. They are widely used as preservatives in consumer products, leading to their ubiquity in surface water and sediments. These compounds, including methylparaben and propylparaben, are of concern due to their weak endocrine-disrupting capabilities and persistence in the environment. Research has highlighted the need for further studies on their by-products, which may be more stable and possess higher toxicity than the parent compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Chemistry
Determining Antioxidant Activity The study of antioxidants is crucial in various fields, including food engineering and pharmaceuticals. Hydroxycinnamic acids (HCAs), structurally related to N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, have been examined for their antioxidant activities. These studies have led to a better understanding of structure-activity relationships (SARs) and the development of more potent antioxidant molecules. Key findings suggest the importance of an unsaturated bond on the side chain and the presence of specific functional groups for enhanced activity (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Pharmacology
Antimicrobial Activity Eugenol, a compound with a hydroxyphenyl propene structure similar to N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, has shown significant antimicrobial activity against a wide range of gram-negative and gram-positive bacteria, as well as fungi. This includes pathogens responsible for human infectious diseases, oral cavity diseases, and food-borne pathogens. Eugenol's broad-spectrum antimicrobial activity, including its efficacy against multi-drug resistant organisms, underscores the potential of similar compounds for therapeutic applications (Marchese et al., 2017).
Mechanism of Action
Target of Action
N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is a chemical compound that has been studied for its potential antimicrobial activity It’s worth noting that similar compounds have been found to target key functional proteins in bacterial cell division, such as ftsz .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that inhibit bacterial cell division .
Biochemical Pathways
It is known that similar compounds can affect various strains of microorganisms , suggesting that they may influence a range of biochemical pathways.
Result of Action
It is suggested that the compound may have antimicrobial activity , indicating that it could potentially inhibit the growth of certain bacteria.
Safety and Hazards
properties
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-4-3-5-12(8-10)15(18)16-13-7-6-11(2)9-14(13)17/h3-9,17H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFVLXLZPAOKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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